molecular formula C16H11Br2NO3 B11028929 6,8-dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

6,8-dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

Cat. No.: B11028929
M. Wt: 425.07 g/mol
InChI Key: SOODFRWPJFVBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a synthetic organic compound belonging to the benzoxazine family. This compound is characterized by the presence of bromine atoms at the 6 and 8 positions, an ethylphenyl group at the 3 position, and a benzoxazine ring structure. Benzoxazines are known for their diverse applications in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione typically involves the bromination of anthranilic acid followed by cyclization. The process begins with the bromination of anthranilic acid using bromine in glacial acetic acid, resulting in the formation of 3,5-dibromo anthranilic acid . This intermediate is then subjected to cyclization with acetic anhydride to form 6,8-dibromo-2-methyl-benzoxazin-4-one . Finally, the ethylphenyl group is introduced through a Friedel-Crafts acylation reaction using ethylbenzene and aluminum chloride as the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

6,8-Dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C16H11Br2NO3

Molecular Weight

425.07 g/mol

IUPAC Name

6,8-dibromo-3-(2-ethylphenyl)-1,3-benzoxazine-2,4-dione

InChI

InChI=1S/C16H11Br2NO3/c1-2-9-5-3-4-6-13(9)19-15(20)11-7-10(17)8-12(18)14(11)22-16(19)21/h3-8H,2H2,1H3

InChI Key

SOODFRWPJFVBTK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C3=C(C(=CC(=C3)Br)Br)OC2=O

Origin of Product

United States

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